molecular formula C8H15N3O B12832127 5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one

5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one

Cat. No.: B12832127
M. Wt: 169.22 g/mol
InChI Key: GFABWGWGCUYURN-UHFFFAOYSA-N
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Description

5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one is a synthetic organic compound with a unique imidazole structure. This compound is characterized by the presence of an isopropyl group, a methyl group, and a methylamino group attached to the imidazole ring. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one typically involves the reaction of α-methyl-L-valine with thiourea in the absence of a solvent . This one-pot reaction is efficient and yields the desired compound with high purity. The reaction conditions include maintaining a specific temperature and pH to ensure the proper formation of the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring allows for substitution reactions, where functional groups can be replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated imidazole compounds.

Scientific Research Applications

5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring plays a crucial role in these interactions, allowing the compound to fit into the active sites of target molecules. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Isopropyl-5-methyl-2-phenylmorpholine
  • 5-Isopropyl-5-methyl-2,4-imidazolidinedione
  • 5-Isopropyl-5-methylhydantoin

Uniqueness

5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one is unique due to its specific substitution pattern on the imidazole ring. The presence of both isopropyl and methylamino groups imparts distinct chemical properties, making it more versatile in various reactions compared to its analogs. Additionally, its potential biological activity sets it apart from other similar compounds, making it a valuable target for further research.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

5-methyl-2-methylimino-5-propan-2-ylimidazolidin-4-one

InChI

InChI=1S/C8H15N3O/c1-5(2)8(3)6(12)10-7(9-4)11-8/h5H,1-4H3,(H2,9,10,11,12)

InChI Key

GFABWGWGCUYURN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(=O)NC(=NC)N1)C

Origin of Product

United States

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